molecular formula C12H15BClNO4 B7958662 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B7958662
M. Wt: 283.52 g/mol
InChI Key: CNDWDAYGVQODIP-UHFFFAOYSA-N
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Description

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-chloro-2-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents, catalysts, and bases is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid involves its ability to form stable complexes with various metal catalysts. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction proceeds via the transmetalation step, where the boron atom transfers its organic group to the metal catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a boronic ester group allows for versatile functionalization and cross-coupling capabilities, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-5-7(14)6-15-9(8)10(16)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDWDAYGVQODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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